

A Comparative Analysis of Hsp90 Inhibitors: Ipi-493 and 17-AAG

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ipi-493*

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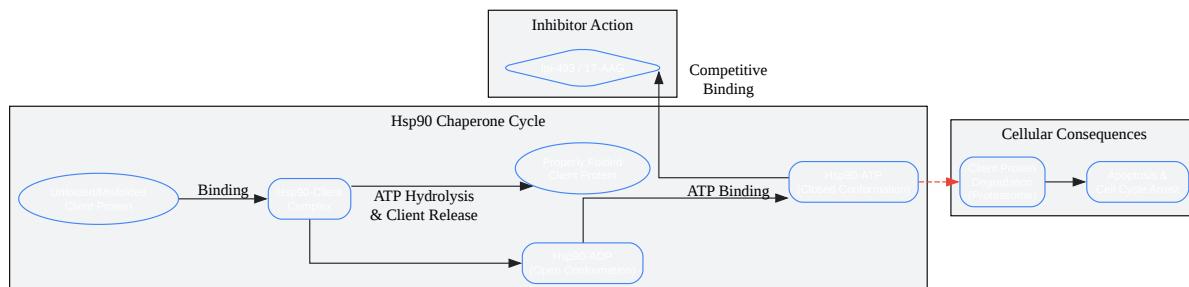
Introduction

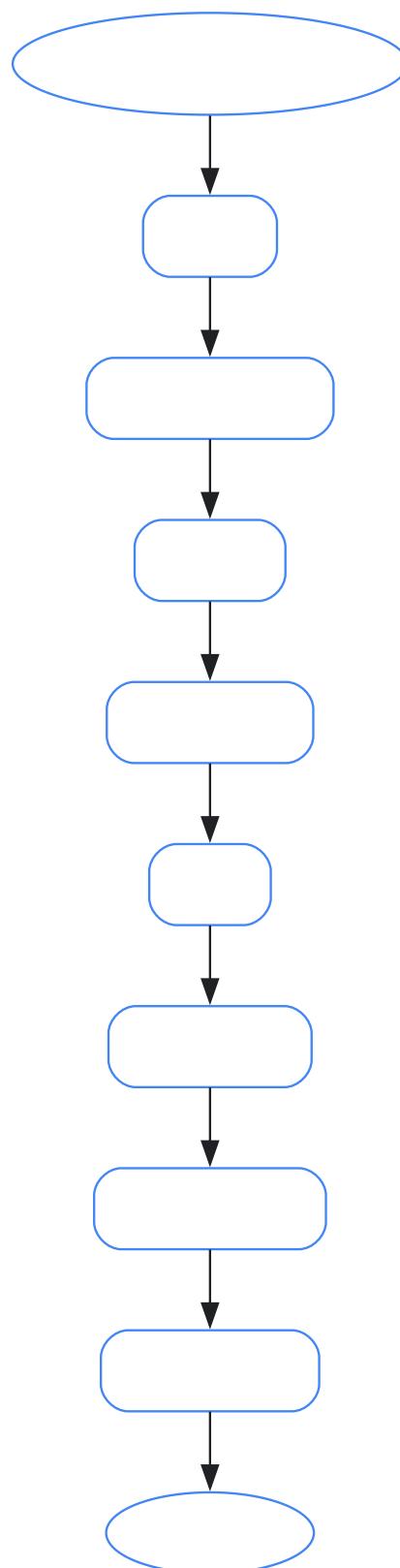
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and signaling. This makes Hsp90 a compelling target for cancer therapy. This guide provides a detailed comparative analysis of two prominent Hsp90 inhibitors: 17-Allylamino-17-demethoxygeldanamycin (17-AAG), a first-generation ansamycin antibiotic derivative, and **Ipi-493**, a second-generation, orally bioavailable Hsp90 inhibitor.[1][2][3]

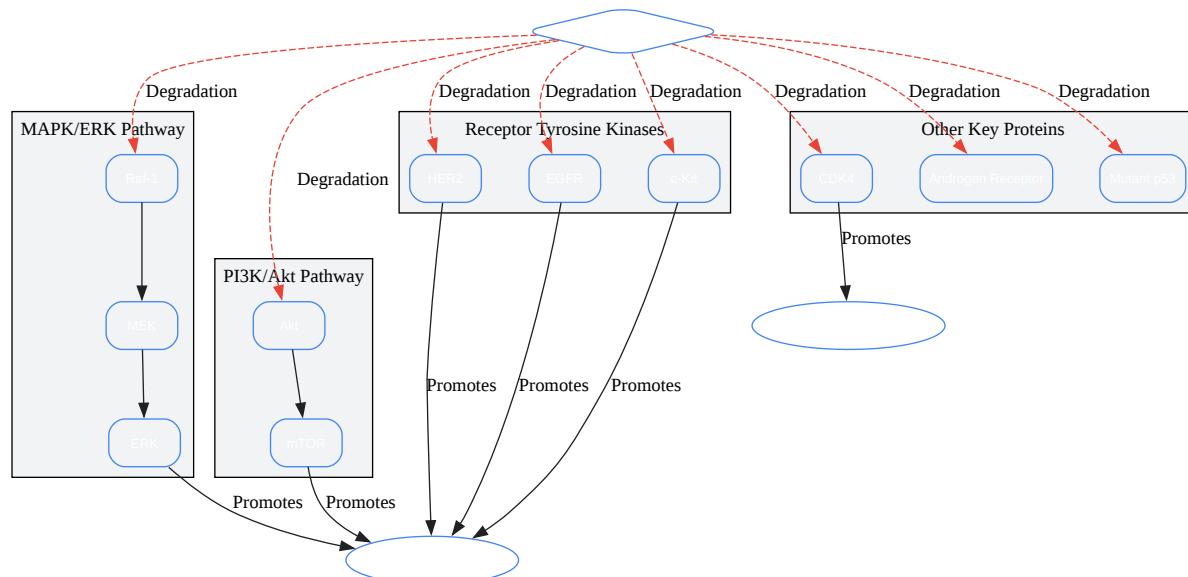
Mechanism of Action

Both **Ipi-493** and 17-AAG are potent inhibitors of Hsp90 that function by competitively binding to the ATP/ADP-binding pocket in the N-terminal domain of the Hsp90 protein.[4][5] This binding event prevents the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle. The inhibition of Hsp90's ATPase activity leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[4][6] This disruption of the Hsp90 chaperone machinery ultimately results in cell cycle arrest and apoptosis in cancer cells.[7][8]

Ipi-493 is an orally bioavailable formulation of 17-amino-17-demethoxygeldanamycin (17-AG), which is also an active metabolite of 17-AAG.[2][3] This relationship underscores their similar mechanisms of action.







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- To cite this document: BenchChem. [A Comparative Analysis of Hsp90 Inhibitors: Ipi-493 and 17-AAG]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672101#comparative-analysis-of-ipi-493-and-17-aag\]](https://www.benchchem.com/product/b1672101#comparative-analysis-of-ipi-493-and-17-aag)

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